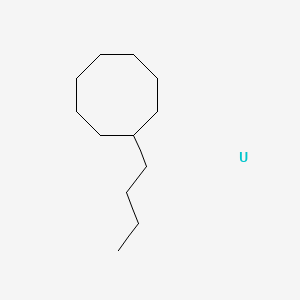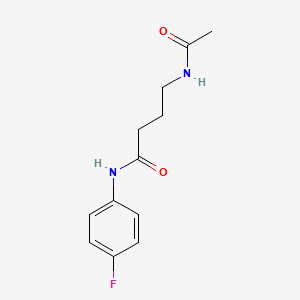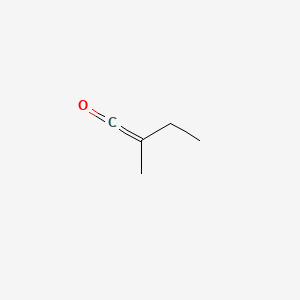
N,N,N-Triethylhexadecan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethylhexadecan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, antiseptics, and in industrial processes. This compound, in particular, is characterized by its long alkyl chain and the presence of an iodide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylhexadecan-1-aminium iodide typically involves the quaternization of hexadecylamine with ethyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:
Hexadecylamine+Ethyl iodide→N,N,N-Triethylhexadecan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethylhexadecan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate to precipitate out silver iodide, leaving behind the desired quaternary ammonium salt.
Oxidation and Reduction: These reactions may involve common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of different quaternary ammonium salts.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethylhexadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of N,N,N-Triethylhexadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The iodide ion also plays a role in its overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Chloride: Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Bromide: Similar structure but with a bromide ion instead of an iodide ion.
Uniqueness
N,N,N-Triethylhexadecan-1-aminium iodide is unique due to its specific combination of a long alkyl chain and the presence of an iodide ion. This combination imparts distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
41864-99-7 |
|---|---|
Molekularformel |
C22H48IN |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
triethyl(hexadecyl)azanium;iodide |
InChI |
InChI=1S/C22H48N.HI/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QFGWYYQGDCVPFQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



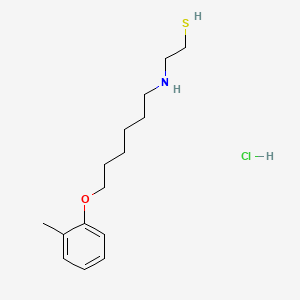

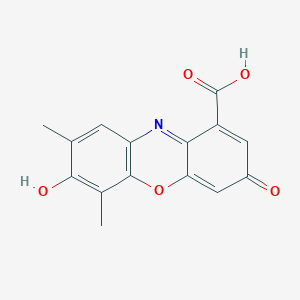


![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)


